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b]pyridazine

Cat. No.: B1373012 Get Quote

An In-depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Introduction
The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic nucleus in medicinal

chemistry, renowned for its broad spectrum of biological activities.[1] This structural motif is a

key feature in numerous therapeutic agents, including the successful multi-targeted kinase

inhibitor Ponatinib, which has spurred significant interest in developing new derivatives for

various therapeutic applications.[1][2] Compounds incorporating this scaffold have

demonstrated promising efficacy as anticancer, anti-inflammatory, antibacterial, antiviral, and

antiparasitic agents.[2]

Within this important class of molecules, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine stands

out as a crucial synthetic intermediate and a lead compound in its own right. Its unique

substitution pattern, featuring two distinct halogen atoms at the 6- and 8-positions, provides a

versatile platform for chemical modification and targeted drug design.[3] This guide offers a

comprehensive overview of the core chemical properties, synthesis, reactivity, and biological

significance of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, tailored for researchers and

professionals in drug discovery and organic synthesis.
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8-Bromo-6-chloroimidazo[1,2-b]pyridazine is typically an orange or light yellow to brown

solid under standard conditions.[4][5] Its core properties are summarized in the table below,

derived from various chemical data providers.

Property Value Source(s)

CAS Number 933190-51-3 [5][6][7]

Molecular Formula C₆H₃BrClN₃ [4][7][8]

Molecular Weight 232.47 g/mol [4][8][9]

IUPAC Name
8-bromo-6-chloroimidazo[1,2-

b]pyridazine
[7]

Appearance Light yellow to brown solid [4][5]

Melting Point 100-105 °C [3]

Predicted pKa 0.73 ± 0.30 [4][5]

Predicted Density 2.03 ± 0.1 g/cm³ [4]

Storage Conditions
Store at 2-8°C under inert gas

(Nitrogen or Argon)
[4][5]

Synthesis of 8-Bromo-6-chloroimidazo[1,2-
b]pyridazine
The most commonly cited synthesis of this compound involves a convergent approach via the

cyclocondensation of a substituted aminopyridazine with a chloroacetaldehyde equivalent.[4][6]

This method is efficient, leading to high yields of the desired product.

Experimental Protocol
Reaction Scheme: The synthesis proceeds by reacting 3-Amino-4-bromo-6-chloropyridazine

with chloroacetaldehyde diethyl acetal in the presence of an acid catalyst.[4][6]
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Reactants

Reaction Conditions
Process Final Product

3-Amino-4-bromo-
6-chloropyridazine

Cyclocondensation

Chloroacetaldehyde
diethyl acetal

p-Toluenesulfonic acid (PTSA)

Isopropanol

80 °C, 20 hours
1. Cool & Concentrate

2. Neutralize (Sat. NaHCO₃)
3. Extract (DCM)

Silica Gel Chromatography
(Petroleum Ether:Ethyl Acetate = 3:1)

8-Bromo-6-chloroimidazo
[1,2-b]pyridazine

(98% Yield)
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Caption: Synthetic workflow for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

Step-by-Step Methodology:

Combine 3-Amino-4-bromo-6-chloropyridazine (15.7 g, 75.3 mmol), chloroacetaldehyde

diethyl acetal (13.9 g, 90.3 mmol), and p-toluenesulfonic acid (PTSA, 17.2 g, 90.3 mmol)

in isopropanol (150 mL).[4][6]

Heat the reaction mixture to 80 °C and maintain this temperature for 20 hours.[4][6]

After the reaction is complete, cool the mixture to room temperature and concentrate it

under reduced pressure to remove the solvent.[4][6]
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Neutralize the concentrated residue with a saturated sodium bicarbonate solution (300

mL).[4][6]

Extract the aqueous layer with dichloromethane (3 x 200 mL).[4][6]

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.[4][6]

Purify the resulting residue by silica gel column chromatography (eluent: petroleum

ether:ethyl acetate = 3:1) to yield 8-bromo-6-chloroimidazo[1,2-b]pyridazine as an

orange solid (17.2 g, 98% yield).[4][6]

Spectral Data Analysis
While detailed experimental 1H and 13C NMR spectral data for 8-Bromo-6-
chloroimidazo[1,2-b]pyridazine are not widely available in the public domain, characterization

is typically confirmed by mass spectrometry.

LC-MS Analysis: The reported Liquid Chromatography-Mass Spectrometry data for the

synthesized product shows the expected protonated molecular ion peaks, confirming the

identity of the compound.[5][6]

[M+H]⁺: m/z 231.9, 233.9

Retention Time (tR): 1.46 min

The isotopic pattern observed ([M+H]⁺ and [M+2+H]⁺) is characteristic of a compound

containing one bromine and one chlorine atom.

Chemical Reactivity and Derivatization Potential
The reactivity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is dominated by the two halogen

substituents, which serve as versatile handles for introducing molecular diversity through cross-

coupling and substitution reactions.
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Suzuki Cross-Coupling: The bromine atom at the C8 position is susceptible to palladium-

catalyzed Suzuki cross-coupling reactions. This allows for the formation of C-C bonds,

enabling the introduction of various aryl and heteroaryl groups by reacting the compound

with boronic acids or their esters.[10]

Nucleophilic Aromatic Substitution (SNAr): The compound can undergo nucleophilic aromatic

substitution (SNAr), particularly with nucleophiles like phenols. These reactions are typically

performed in polar aprotic solvents such as DMSO, with a base like cesium carbonate, at

elevated temperatures. This provides a direct route to etherified derivatives.

Suzuki Coupling SNAr Reaction

8-Bromo-6-chloro-
imidazo[1,2-b]pyridazine

R-B(OH)₂
Pd Catalyst, Base

C-C bond formation

Ar-OH
Base (e.g., Cs₂CO₃)

C-O bond formation

8-Aryl-6-chloro-
imidazo[1,2-b]pyridazine

8-Bromo-6-aryloxy-
imidazo[1,2-b]pyridazine

Click to download full resolution via product page

Caption: Key reaction pathways for derivatizing the core scaffold.

Biological Activity and Therapeutic Potential
The primary therapeutic interest in 8-Bromo-6-chloroimidazo[1,2-b]pyridazine stems from its

activity as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: VEGFR-2 Inhibition
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VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation

of new blood vessels.[11][12] In cancer, tumors induce angiogenesis to secure a supply of

oxygen and nutrients, which is essential for their growth and metastasis.[8]

Small molecule inhibitors like those derived from the 8-Bromo-6-chloroimidazo[1,2-
b]pyridazine scaffold function as ATP-competitive agents.[11][12] They bind to the ATP-binding

pocket within the kinase domain of VEGFR-2, preventing the receptor's autophosphorylation

and subsequent activation.[8] This blockade disrupts the downstream signaling cascade that

promotes endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor-

associated angiogenesis.[11]

VEGF Ligand

VEGFR-2 Receptor

Binds

Receptor
Autophosphorylation

Activates
8-Bromo-6-chloro-

imidazo[1,2-b]pyridazine
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Blocks ATP Binding Site
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Caption: Mechanism of VEGFR-2 signaling inhibition.

Applications in Drug Discovery
Anticancer Agent: It serves as a lead compound for developing selective VEGFR-2 inhibitors

aimed at treating various solid tumors.

Kinase Inhibitors: The imidazo[1,2-b]pyridazine scaffold is a validated core for targeting other

kinases involved in cell signaling, with derivatives showing potent inhibition of targets like

Mps1 and Bruton's Tyrosine Kinase (BTK).

Antimicrobial Properties: Studies have indicated that certain derivatives of this compound

can exhibit antimicrobial activities.[3]
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Conclusion
8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a high-value heterocyclic compound with a

well-defined synthesis and a rich profile of chemical reactivity. Its strategic placement of

halogen atoms provides medicinal chemists with a robust platform for generating diverse

libraries of novel compounds. The established role of its core scaffold as a potent kinase

inhibitor, particularly against VEGFR-2, underscores its significance in the ongoing

development of targeted therapies for cancer and other diseases. Future research will likely

continue to exploit this scaffold to develop next-generation inhibitors with enhanced potency,

selectivity, and pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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